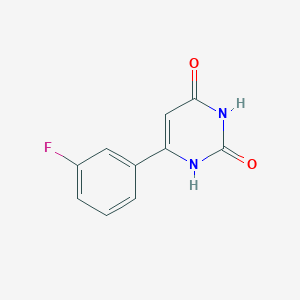
6-(3-氟苯基)嘧啶-2,4(1H,3H)-二酮
描述
6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 3-fluorophenyl group at the 6-position and two keto groups at the 2 and 4 positions
科学研究应用
6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用机制
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . They have been found to interact with various targets, such as enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and the target they interact with. They might inhibit the function of a target protein or enzyme, or they could bind to a receptor and modulate its activity .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA, thereby affecting cell division and growth .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyrimidine derivatives can vary greatly depending on their specific structure and functional groups .
Result of Action
The result of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. For example, if a pyrimidine derivative inhibits the synthesis of DNA and RNA, it could result in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
生化分析
Biochemical Properties
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The interaction between 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and CDK2 involves the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to its inhibition . This inhibition disrupts the phosphorylation of proteins necessary for cell cycle progression, thereby exerting an antiproliferative effect on cancer cells.
Cellular Effects
The effects of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. The inhibition of CDK2 by 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase . Additionally, this compound influences cell signaling pathways, such as the p53 pathway, which is involved in the regulation of apoptosis and DNA repair. The modulation of gene expression by 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione further contributes to its antiproliferative effects.
Molecular Mechanism
At the molecular level, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. The binding of this compound to the active site of CDK2 involves interactions with amino acid residues such as leucine 83, which are critical for the enzyme’s activity . This binding inhibits the enzyme’s ability to phosphorylate target proteins, leading to cell cycle arrest. Additionally, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione may interact with other biomolecules, such as DNA and RNA, affecting their structure and function. Changes in gene expression induced by this compound are mediated through its effects on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, with no significant loss of activity. The potential for degradation under specific conditions, such as extreme pH or temperature, should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, this compound exhibits potent antiproliferative effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these adverse effects varies depending on the animal model and the route of administration. Careful dose optimization is essential to maximize the therapeutic benefits of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione while minimizing its toxicity.
Metabolic Pathways
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The interaction of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for its metabolism. Additionally, the compound may affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . The distribution of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine its localization and accumulation in specific tissues, which can impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and other biomolecules . The presence of targeting signals or post-translational modifications may direct 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione to specific cellular compartments or organelles. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, substituted phenyl derivatives, and various oxidized forms of the original compound.
属性
IUPAC Name |
6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUQQQAWVIMHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)
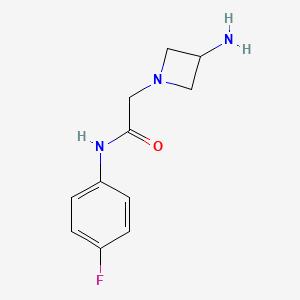
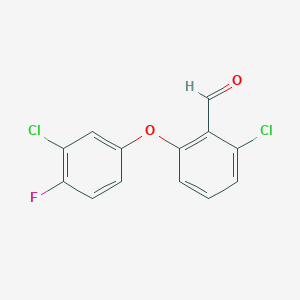
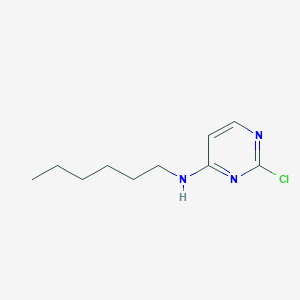
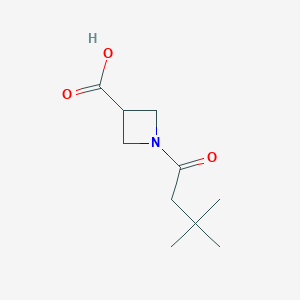

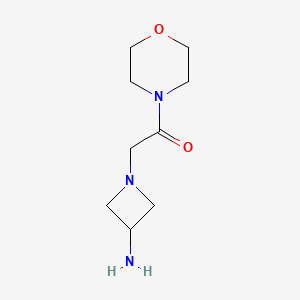
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
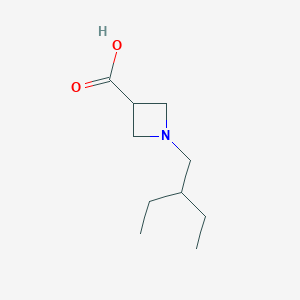
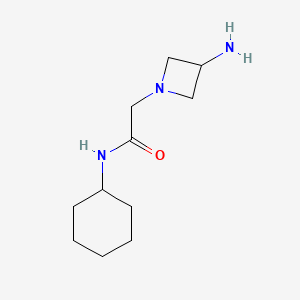
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
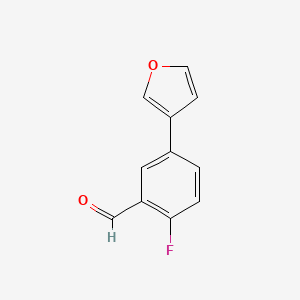
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
